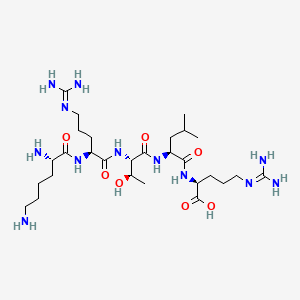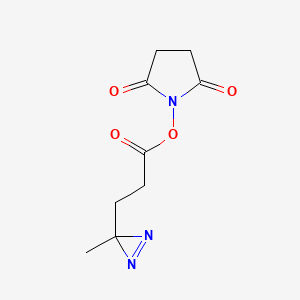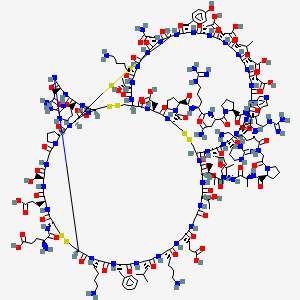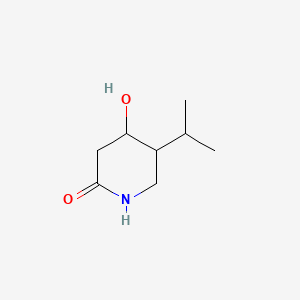
5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate is a synthetic steroid derivative. It is characterized by the presence of three bromine atoms at positions 5 and 6, a hydroxyl group at position 3β, and an acetate group at position 20. This compound is often used in scientific research due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate typically involves the bromination of a suitable steroid precursor, followed by acetylation. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, such as chloroform or dichloromethane, at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 3β can be oxidized to a ketone using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The bromine atoms can be selectively reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3 in H2SO4) or PCC in dichloromethane.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like thiols, amines, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: 3-Keto-5,6-dibromo-16-pregnen-20-one Acetate.
Reduction: 3β-Hydroxy-16-pregnen-20-one Acetate.
Substitution: 5,6-Difunctionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting steroid hormone receptors.
Industry: Utilized in the production of high-value steroid derivatives for pharmaceutical and agrochemical applications.
Wirkmechanismus
The mechanism of action of 5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The bromine atoms and hydroxyl group play crucial roles in its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Dibromo-3β-hydroxy-16-pregnen-20-one Acetate
- 5,6-Dichloro-3β-hydroxy-16-pregnen-20-one Acetate
- 3β-Hydroxy-16-pregnen-20-one Acetate
Uniqueness
5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its dibromo and dichloro analogs, the tribromo derivative exhibits enhanced potency and selectivity in various applications, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
883880-57-7 |
|---|---|
Molekularformel |
C23H31Br3O3 |
Molekulargewicht |
595.21 |
IUPAC-Name |
[(3S,8R,10R,13S)-17-acetyl-5,6,15-tribromo-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H31Br3O3/c1-12(27)17-10-18(24)20-15-9-19(25)23(26)11-14(29-13(2)28)5-8-22(23,4)16(15)6-7-21(17,20)3/h10,14-16,18-20H,5-9,11H2,1-4H3/t14-,15+,16?,18?,19?,20?,21+,22+,23?/m0/s1 |
InChI-Schlüssel |
IFHSHNSZFYAKID-KNERDPDESA-N |
SMILES |
CC(=O)C1=CC(C2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Methoxy(triphenylmethyl)amino]propan-1-ol](/img/structure/B571357.png)
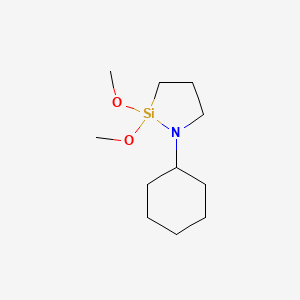
![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene](/img/structure/B571361.png)
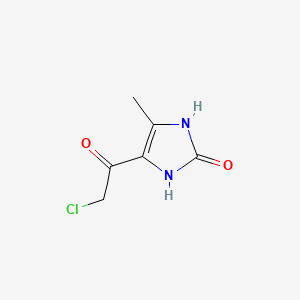
![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)

